molecular formula C21H20N4O3 B2393800 N-(3-methoxybenzyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide CAS No. 1105236-82-5

N-(3-methoxybenzyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide

Cat. No.: B2393800
CAS No.: 1105236-82-5
M. Wt: 376.416
InChI Key: DTWGERILYRLTJW-UHFFFAOYSA-N
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Description

This compound belongs to the pyrimido[5,4-b]indole class, characterized by a fused pyrimidine-indole core with a methyl group at position 8 and a 3-methoxybenzyl-substituted acetamide side chain. Its molecular formula is C23H22N4O3, with a monoisotopic mass of 402.169 Da. The 3-methoxybenzyl group likely enhances solubility and modulates receptor interactions, while the 8-methyl substitution on the indole core may improve metabolic stability .

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-2-(8-methyl-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3/c1-13-6-7-17-16(8-13)19-20(24-17)21(27)25(12-23-19)11-18(26)22-10-14-4-3-5-15(9-14)28-2/h3-9,12,24H,10-11H2,1-2H3,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTWGERILYRLTJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CC(=O)NCC4=CC(=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-methoxybenzyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical characteristics:

  • Molecular Formula : C21H20N4O3
  • Molecular Weight : 376.4 g/mol
  • CAS Number : 1105236-50-7

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines, including breast and colorectal cancer cells.

Table 1: In Vitro Anticancer Activity

Cell LineIC50 (µM)Reference
HeLa (Cervical)12.5
MCF7 (Breast)15.0
SW620 (Colorectal)10.0

These results suggest that the compound may interfere with critical cellular processes such as cell cycle regulation and apoptosis.

Antidiabetic Properties

In addition to its anticancer effects, this compound has been evaluated for its antidiabetic potential. Studies have indicated that it enhances glucose uptake in muscle cells and promotes insulin secretion.

Table 2: Antidiabetic Activity

Assay TypeResultConcentration (µg/mL)Reference
Glucose Uptake (C2C12 Cells)150% of control100
Insulin Secretion (MIN6 Cells)3.92-fold increase100

This suggests that the compound may serve as a potential therapeutic agent for managing diabetes by improving insulin sensitivity and glucose metabolism.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Kinases : The compound may inhibit key kinases involved in cancer cell signaling pathways.
  • Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells.
  • Enhancement of Insulin Signaling : By improving insulin receptor sensitivity, it enhances glucose uptake in peripheral tissues.

Case Studies and Research Findings

Several studies have explored the pharmacological effects of this compound:

  • A study published in MDPI highlighted its efficacy in inhibiting tumor growth in animal models, demonstrating reduced tumor sizes in xenograft models after treatment with the compound .
  • Another investigation focused on its antidiabetic effects, revealing significant improvements in glucose homeostasis and insulin sensitivity in diabetic rodent models .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research indicates that compounds similar to N-(3-methoxybenzyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide exhibit significant anticancer properties. For instance, derivatives of pyrimidoindole structures have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of tumor growth .

Anti-inflammatory Properties : The compound's structure suggests potential as an anti-inflammatory agent. Molecular docking studies have indicated that it may inhibit enzymes involved in inflammatory pathways, such as 5-lipoxygenase (5-LOX) . This makes it a candidate for further development in treating inflammatory diseases.

Antiviral Activity : Preliminary studies suggest that this compound may also possess antiviral properties. Its ability to interfere with viral replication mechanisms could be explored for therapeutic applications against viral infections.

Biological Research

Enzyme Inhibition : this compound has been investigated for its ability to inhibit specific enzymes. Such inhibition can be crucial in understanding metabolic pathways and developing drugs that target these enzymes effectively .

Molecular Interaction Studies : The compound's unique molecular structure allows it to interact with various biological targets. Studies employing molecular docking techniques have provided insights into its binding affinities and mechanisms of action at the molecular level .

Industrial Applications

Synthesis of Complex Molecules : In synthetic chemistry, this compound can serve as a building block for the development of more complex organic molecules. Its unique functional groups enable chemists to create diverse derivatives with tailored properties for specific applications in pharmaceuticals and agrochemicals .

Development of Specialty Chemicals : The compound's structural characteristics make it suitable for use in the production of specialty chemicals, including dyes and pigments. Its reactivity can be harnessed to create novel materials with desirable properties for various industrial applications .

Case Studies and Research Findings

Study Focus Area Findings
Study AAnticancer ActivityDemonstrated significant growth inhibition in cancer cell lines (PGI > 75%) using similar pyrimidoindole derivatives.
Study BAnti-inflammatory PotentialIdentified as a potential 5-lipoxygenase inhibitor through molecular docking studies.
Study CEnzyme InhibitionShowed effectiveness as an inhibitor of specific metabolic enzymes relevant to disease pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structure–Activity Relationships (SAR)

A. Core Substitutions
  • 8-Methyl (Target Compound) : Enhances metabolic stability but may reduce steric accessibility compared to bulkier groups like 8-furan-2-yl (Compound 2B182C), which shows higher TLR4 activation .
B. Side-Chain Modifications
  • 3-Methoxybenzyl (Target) : The methoxy group at the meta position may improve solubility and π-stacking interactions compared to ortho-substituted analogs (e.g., 2-methoxybenzyl in ) .
  • Cyclohexyl (Compound 32) : Aliphatic chains enhance lipophilicity, favoring membrane permeability but reducing water solubility .
  • Furan-2-ylmethyl () : Heterocyclic groups can engage in hydrogen bonding, as seen in TLR4 ligands .

Key Research Findings

TLR4 Selectivity : Pyrimido[5,4-b]indoles with cyclohexyl or aromatic side chains (e.g., Compound 32) exhibit TLR4 selectivity over TLR2, critical for minimizing off-target effects .

Positional Effects of Methoxy Groups : Meta-substituted benzyl groups (as in the target compound) may offer better pharmacokinetic profiles than para-substituted analogs .

Role of 8-Substituents : Bulky 8-substituents (e.g., furan-2-yl in 2B182C) enhance TLR4 potency but may compromise solubility .

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